An In-depth Technical Guide to Silylated Pyrrolidines for Advanced Research
An In-depth Technical Guide to Silylated Pyrrolidines for Advanced Research
A Note to the Researcher: The compound "1-[3-(Trimethylsilyl)propyl]pyrrolidine" is not readily found in established chemical databases under this specific name, and a corresponding CAS number or definitive molecular weight could not be located in the initial search. This may indicate that the compound is novel, not widely available, or is indexed under a different nomenclature.
In the spirit of providing a valuable and technically accurate resource, this guide will focus on a closely related and well-documented analogue: 1-(Trimethylsilyl)pyrrolidine . This compound shares the core structural features of a silylated pyrrolidine and offers a wealth of data regarding its synthesis, properties, and applications, making it an excellent model for understanding this class of reagents in research and development.
Core Compound Analysis: 1-(Trimethylsilyl)pyrrolidine
1-(Trimethylsilyl)pyrrolidine is a versatile organosilicon compound that finds significant use as a reagent and intermediate in organic synthesis. The introduction of the trimethylsilyl (TMS) group to the pyrrolidine nitrogen dramatically alters its chemical properties, rendering it a valuable tool for a variety of chemical transformations.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 15097-49-1 | [1][2][3][4][5] |
| Molecular Formula | C7H17NSi | [1][2][3][4] |
| Molecular Weight | 143.30 g/mol | [1][2][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 139-140 °C | [1][5] |
| Density | 0.821 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.433 | [1] |
Synthesis and Reaction Mechanisms
The pyrrolidine ring is a fundamental scaffold in many natural products and pharmaceuticals.[6][7] The synthesis of silylated pyrrolidines can be achieved through various methods, often involving the reaction of pyrrolidine with a silylating agent.
General Synthesis of N-Silylated Pyrrolidines
A common and straightforward method for the synthesis of 1-(trimethylsilyl)pyrrolidine involves the direct reaction of pyrrolidine with a trimethylsilyl halide, such as trimethylsilyl chloride (TMSCl), in the presence of a base to neutralize the resulting hydrohalic acid.
Figure 1: General synthesis of 1-(Trimethylsilyl)pyrrolidine.
Experimental Protocol: Synthesis of 1-(Trimethylsilyl)pyrrolidine
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Reaction Setup: To a solution of pyrrolidine in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine.
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Addition of Silylating Agent: Slowly add trimethylsilyl chloride to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.
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Reaction Monitoring: Stir the reaction mixture for a specified period, monitoring the progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, the reaction mixture is typically filtered to remove the precipitated ammonium salt. The filtrate is then concentrated under reduced pressure.
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Purification: The crude product can be purified by distillation to yield pure 1-(trimethylsilyl)pyrrolidine.
Applications in Research and Drug Development
The pyrrolidine motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[6][7] Silylated pyrrolidines, such as 1-(trimethylsilyl)pyrrolidine, serve as important intermediates in the synthesis of these complex molecules.
Role as a Synthetic Intermediate
1-(Trimethylsilyl)pyrrolidine is utilized in several key synthetic transformations:
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Enamine and Ylide Formation: The silylated nitrogen can facilitate the formation of enamines and azomethine ylides, which are powerful intermediates for carbon-carbon bond formation, including [3+2] cycloaddition reactions to construct highly substituted pyrrolidine rings.
-
Protection of the Pyrrolidine Nitrogen: The trimethylsilyl group can serve as a protecting group for the pyrrolidine nitrogen, allowing for selective reactions at other positions of the molecule.
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Ring-Opening Reactions: It has been used in the ring-opening reaction of L-serine β-lactone to generate corresponding δ-amino-L-alanine derivatives.[1]
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Preparation of Iminium Salts: This compound is also employed in the preparation of iminium triflate salts.[1]
Figure 2: Key applications of 1-(Trimethylsilyl)pyrrolidine.
Safety and Handling
1-(Trimethylsilyl)pyrrolidine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is corrosive and can cause severe skin burns and eye damage.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
While the specific compound 1-[3-(trimethylsilyl)propyl]pyrrolidine remains elusive in common chemical databases, the study of its close analogue, 1-(trimethylsilyl)pyrrolidine, provides a comprehensive understanding of the synthesis, properties, and vast applications of silylated pyrrolidines. These reagents are invaluable tools for organic chemists and drug development professionals, enabling the construction of complex molecular architectures with diverse biological activities. Further research into novel derivatives, such as the propyl-linked analogue, could unveil new synthetic methodologies and therapeutic opportunities.
References
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Kasahara, Y., et al. (2009). SYNTHESIS OF 3-SUBSTITUTED 3-(TRIMETHYLSILOXY)PYRROLIDINES FROM β-AMINOKETONES AND LITHIUM TRIMETHYLSILYLDIAZOMETHANE. Heterocycles, 78(10), 2535. Available at: [Link]
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Stanley, L. M., & Sibi, M. P. (2008). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 130(10), 2412–2413. Available at: [Link]
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Wikipedia. Pyrrolidine. Available at: [Link]
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PubChem. 1-(Trimethylsilyl)pyrrolidine. Available at: [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Available at: [Link]
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Global Substance Registration System. 1-(TRIMETHYLSILYL)PYRROLIDINE. Available at: [Link]
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OIST. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). Available at: [Link]
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El'kov, N. A., Konshina, D. N., & Konshin, V. V. (2023). A practical synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole. Russian Journal of General Chemistry, 93(4), 654-656. Available at: [Link]
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US EPA. Pyrrolidine, 1-(trimethylsilyl)-. Available at: [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]
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Adrio, J., & Carretero, J. C. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 47(24), 6784-6794. Available at: [Link]
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